1-Hydroxy-3-methoxy-10-methyl-2-(3-methylbut-2-enoxy)acridin-9-one
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Overview
Description
The compound 9(10H)-acridinone,1-hydroxy-3-methoxy-10-methyl-2-[(3-methyl-2-buten-1-yl)oxy]- is a complex organic molecule with the molecular formula C20H21NO4 . This compound is known for its unique structural features, which include an acridinone core substituted with various functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-acridinone,1-hydroxy-3-methoxy-10-methyl-2-[(3-methyl-2-buten-1-yl)oxy]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridinone Core: The acridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through nucleophilic substitution reactions using suitable reagents like methanol and hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
9(10H)-acridinone,1-hydroxy-3-methoxy-10-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methanol, hydroxylamine.
Major Products
The major products formed from these reactions include various substituted acridinones, alcohols, amines, ketones, and carboxylic acids .
Scientific Research Applications
9(10H)-acridinone,1-hydroxy-3-methoxy-10-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-acridinone,1-hydroxy-3-methoxy-10-methyl-2-[(3-methyl-2-buten-1-yl)oxy]- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar structural features but lacking the additional functional groups.
9(10H)-acridinone: Similar core structure but without the hydroxy, methoxy, and alkyl groups.
1-hydroxy-3-methoxy-10-methylacridinone: Lacks the 3-methyl-2-buten-1-yl group.
Uniqueness
The uniqueness of 9(10H)-acridinone,1-hydroxy-3-methoxy-10-methyl-2-[(3-methyl-2-buten-1-yl)oxy]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
16584-49-9 |
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Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-hydroxy-3-methoxy-10-methyl-2-(3-methylbut-2-enoxy)acridin-9-one |
InChI |
InChI=1S/C20H21NO4/c1-12(2)9-10-25-20-16(24-4)11-15-17(19(20)23)18(22)13-7-5-6-8-14(13)21(15)3/h5-9,11,23H,10H2,1-4H3 |
InChI Key |
PZWVSWMYDQOTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3N2C)OC)C |
Origin of Product |
United States |
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